![molecular formula C15H12ClFO2 B5875569 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CCFBE and has a molecular formula of C15H12ClFO2.
Mecanismo De Acción
The mechanism of action of 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone involves the inhibition of MAO-A. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone are primarily related to its activity as a selective inhibitor of MAO-A. This compound has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can have a positive effect on mood, behavior, and cognitive function. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone in lab experiments is its potential as a selective inhibitor of MAO-A. This compound has been shown to have activity against this enzyme, which can be useful in the study of psychiatric disorders and other neurological conditions. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone. One area of research is the development of more potent and selective MAO-A inhibitors based on this compound. Another area of research is the study of the biochemical and physiological effects of this compound in vivo, including its potential as a treatment for psychiatric disorders and other neurological conditions. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone involves the reaction between 2-(2-chloro-6-fluorobenzyl)phenol and ethyl benzoylacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically heated to a temperature of around 100°C. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have activity as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A has been linked to the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c1-10(18)11-5-2-3-8-15(11)19-9-12-13(16)6-4-7-14(12)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHFKOBQPDAZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

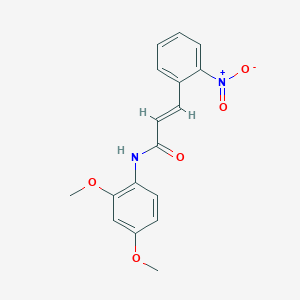

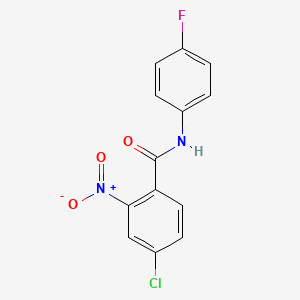

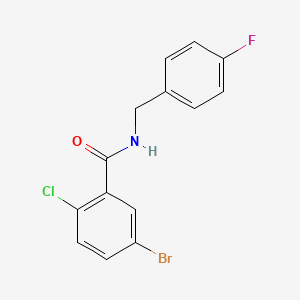
![2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)
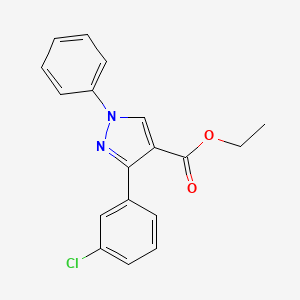
![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)

![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)
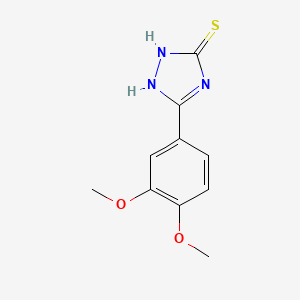
![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)